molecular formula C23H17Cl2FN2O2 B11071431 7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-35-0

7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11071431
CAS No.: 303061-35-0
M. Wt: 443.3 g/mol
InChI Key: FYVSKJMOXGOXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are known for their stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a chlorinated phenol and a fluorinated aniline in the presence of a base can lead to the formation of the benzoxazine ring.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and suitable diketones.

    Final Assembly: The final step involves the coupling of the benzoxazine and pyrazole intermediates under specific conditions, often requiring catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the chlorinated and fluorinated phenyl rings, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield quinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Studies may focus on its ability to modulate specific biological pathways, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and fluoro substituents, along with the methoxy group, makes 7,9-Dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine unique. These substituents can significantly influence its chemical reactivity, stability, and potential biological activity, distinguishing it from similar compounds.

Properties

CAS No.

303061-35-0

Molecular Formula

C23H17Cl2FN2O2

Molecular Weight

443.3 g/mol

IUPAC Name

7,9-dichloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H17Cl2FN2O2/c1-29-17-8-4-13(5-9-17)20-12-21-18-10-15(24)11-19(25)22(18)30-23(28(21)27-20)14-2-6-16(26)7-3-14/h2-11,21,23H,12H2,1H3

InChI Key

FYVSKJMOXGOXNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.